Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-
Description
Benzonitrile, 4-[[(phenylmethyl)imino]methyl]- (IUPAC name: 4-[(benzylideneamino)methyl]benzonitrile) is a Schiff base derivative featuring a benzonitrile core substituted with a phenylmethyl imino methyl group at the para position. This compound belongs to a broader class of aromatic nitriles with applications in coordination chemistry, materials science, and organic synthesis. Its structure enables π-π stacking interactions and hydrogen bonding, which influence its physicochemical behavior.
Properties
CAS No. |
67907-57-7 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(benzyliminomethyl)benzonitrile |
InChI |
InChI=1S/C15H12N2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9,12H,11H2 |
InChI Key |
RAEFDWLGSRZYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyliminomethyl)benzonitrile typically involves the condensation of benzaldehyde with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product. The reaction conditions often include:
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Typically around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of 4-(benzyliminomethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(benzyliminomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-(benzyliminomethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyliminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical data for the target compound and its structural analogs:
Key Findings:
Substituent Effects on Conformation :
- Methoxy and ethoxy groups (e.g., ) reduce dihedral angles between aromatic rings (8.20°–12.52°), favoring planar conformations. In contrast, bulky groups like hexyloxy or phenylmethyl (target compound) may increase steric hindrance, leading to larger dihedral angles (~46° observed in similar compounds) and reduced planarity .
The dimethylamino group in 4-(dimethylamino)benzonitrile exhibits a proton affinity of 889.1 kJ/mol, higher than typical aliphatic amines.
Thermodynamic Stability :
- The hexyloxy-substituted analog shows solid-phase entropy (S°solid) of 107.69 cal/mol·K, reflecting increased conformational flexibility due to the long alkyl chain. Shorter substituents (e.g., methoxy) likely reduce entropy.
Spectroscopic Trends: IR and NMR data for acryloyl azo-azomethine dyes () suggest that imino (C=N) stretching frequencies range from 1600–1650 cm⁻¹, while nitrile (C≡N) stretches appear near 2220 cm⁻¹. These ranges are consistent across benzonitrile derivatives.
HOMO-LUMO Gaps :
- DFT studies on Schiff bases () reveal HOMO-LUMO gaps of ~4.0 eV, indicating semiconducting behavior. Substituents like trifluoromethyl groups reduce this gap (e.g., 3.52 eV in ), while electron-donating groups may increase it.
Research Implications
- Material Science : The target compound’s planar conformation (if achieved) could enable applications in organic electronics, similar to related Schiff bases used in OLEDs .
- Coordination Chemistry: The imino nitrogen may act as a ligand for transition metals, analogous to copper and ruthenium complexes derived from benzylideneanilines .
- Solubility and Reactivity: The phenylmethyl group may enhance solubility in nonpolar solvents compared to polar substituents (e.g., methoxy or nitro groups).
Biological Activity
Benzonitrile, 4-[[(phenylmethyl)imino]methyl]- is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzonitrile, 4-[[(phenylmethyl)imino]methyl]- is characterized by a benzonitrile core with an imine functional group. The presence of the nitrile group often enhances the compound's solubility and bioactivity, contributing to its pharmacological potential.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that benzonitrile derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance their antibacterial potency .
- Anticancer Potential : Some studies have explored the role of benzonitrile derivatives as farnesyltransferase inhibitors (FTIs), which are promising in cancer therapy. FTIs interfere with the post-translational modification of proteins involved in cell signaling pathways that promote cancer cell proliferation . Specifically, compounds similar to benzonitrile have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as farnesyltransferase. This inhibition is crucial in cancer treatment as it disrupts the signaling pathways necessary for tumor growth .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antimicrobial activity of various benzonitrile derivatives against multiple bacterial strains using broth microdilution methods. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin . -
Cytotoxicity in Cancer Models :
In vitro studies on cancer cell lines demonstrated that specific benzonitrile derivatives exhibited significant cytotoxicity, leading to apoptosis in treated cells. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzene ring could enhance anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzonitrile derivatives. Key findings include:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aromatic ring has been linked to increased antimicrobial activity.
- Hydrophobic Moieties : Compounds with nonpolar groups displayed enhanced antibacterial properties, likely due to improved membrane permeability .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
